Cas no 1235322-66-3 (N-(2-methoxyethyl)cyclopropanesulfonamide)

N-(2-methoxyethyl)cyclopropanesulfonamide is a specialized sulfonamide derivative featuring a cyclopropane ring and a 2-methoxyethyl substituent. This compound is of interest in synthetic and medicinal chemistry due to its unique structural properties, which combine the stability of the cyclopropane ring with the polarity of the methoxyethyl group. The sulfonamide moiety enhances its potential as a versatile intermediate for the development of pharmaceuticals, agrochemicals, or functional materials. Its well-defined reactivity profile allows for selective modifications, making it useful in targeted synthesis. The compound's balanced lipophilicity and electronic characteristics may also contribute to favorable pharmacokinetic properties in drug discovery applications.
N-(2-methoxyethyl)cyclopropanesulfonamide structure
1235322-66-3 structure
Product Name:N-(2-methoxyethyl)cyclopropanesulfonamide
CAS No:1235322-66-3
MF:C6H13NO3S
MW:179.237320661545
CID:5872044
PubChem ID:49715081
Update Time:2025-08-04

N-(2-methoxyethyl)cyclopropanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-methoxyethyl)cyclopropanesulfonamide
    • SCHEMBL6050975
    • VU0523415-1
    • F5835-0415
    • 1235322-66-3
    • AKOS013878134
    • Inchi: 1S/C6H13NO3S/c1-10-5-4-7-11(8,9)6-2-3-6/h6-7H,2-5H2,1H3
    • InChI Key: OQLXWCHJPHIEBY-UHFFFAOYSA-N
    • SMILES: C1(S(NCCOC)(=O)=O)CC1

Computed Properties

  • Exact Mass: 179.06161445g/mol
  • Monoisotopic Mass: 179.06161445g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 5
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 63.8Ų

N-(2-methoxyethyl)cyclopropanesulfonamide Pricemore >>

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N-(2-methoxyethyl)cyclopropanesulfonamide Related Literature

Additional information on N-(2-methoxyethyl)cyclopropanesulfonamide

Professional Introduction to N-(2-methoxyethyl)cyclopropanesulfonamide (CAS No: 1235322-66-3)

N-(2-methoxyethyl)cyclopropanesulfonamide (CAS No: 1235322-66-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural motif, has been explored for its potential applications in drug discovery and molecular medicine. The presence of both a cyclopropane ring and a sulfonamide functional group imparts distinct chemical properties, making it a versatile intermediate in the synthesis of more complex molecules.

The chemical structure of N-(2-methoxyethyl)cyclopropanesulfonamide consists of a cyclopropane ring substituted with a sulfonamide group, which is further linked to an ethyl chain that carries a methoxy substituent. This arrangement contributes to the compound's reactivity and solubility characteristics, enabling its use in various chemical transformations. The sulfonamide moiety, in particular, is well-known for its role as a pharmacophore in many biologically active compounds, often contributing to interactions with biological targets such as enzymes and receptors.

In recent years, the pharmaceutical industry has shown increasing interest in cyclopropane-containing compounds due to their unique metabolic stability and binding properties. The cyclopropane ring, being a small and rigid three-membered heterocycle, can introduce conformational constraints that enhance binding affinity to biological targets. This structural feature has been leveraged in the design of novel therapeutic agents targeting various diseases, including infectious diseases and cancer.

N-(2-methoxyethyl)cyclopropanesulfonamide has been investigated in several research studies as a building block for more complex molecules. Its ability to undergo functional group transformations makes it a valuable intermediate in synthetic chemistry. For instance, the sulfonamide group can be readily modified through nucleophilic substitution reactions, allowing for the introduction of additional pharmacophoric elements. Similarly, the ethyl chain can be elongated or modified to alter the physicochemical properties of the final product.

The compound's potential applications extend beyond drug discovery into materials science and agrochemicals. The unique combination of functional groups in N-(2-methoxyethyl)cyclopropanesulfonamide makes it suitable for developing novel polymers and surface-active agents. In agrochemicals, such compounds have been explored for their herbicidal and pesticidal properties, contributing to sustainable agricultural practices.

Recent advancements in computational chemistry have further enhanced the understanding of N-(2-methoxyethyl)cyclopropanesulfonamide's reactivity and interaction with biological targets. Molecular modeling studies have revealed insights into how the compound's structure influences its binding affinity and selectivity. These computational approaches are complemented by experimental investigations, which provide empirical data on the compound's behavior in biological systems.

The synthesis of N-(2-methoxyethyl)cyclopropanesulfonamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the cyclopropane ring, introduction of the sulfonamide group, and modification of the ethyl chain. Each step must be carefully controlled to avoid side reactions that could compromise the integrity of the final product.

In conclusion, N-(2-methoxyethyl)cyclopropanesulfonamide (CAS No: 1235322-66-3) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and agrochemicals. Its unique structural features make it a valuable intermediate in synthetic chemistry, while its reactivity and solubility characteristics enable diverse applications. As research continues to uncover new uses for this compound, its importance in advancing scientific knowledge and technological innovation is likely to grow.

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